molecular formula C19H31NO10 B608848 Mal-PEG6-Acid CAS No. 518044-42-3

Mal-PEG6-Acid

Cat. No.: B608848
CAS No.: 518044-42-3
M. Wt: 433.45
InChI Key: PSTLZOHJZGESFU-UHFFFAOYSA-N
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Description

Mal-PEG6-Acid, also known as Maleimide-Polyethylene Glycol6-Acid, is a compound that serves as a polyethylene glycol-based linker. It contains a maleimide group and a terminal carboxylic acid group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to connect two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Mechanism of Action

Target of Action

Mal-PEG6-Acid is a PEG-based PROTAC linker . The primary targets of this compound are proteins with a thiol group . The maleimide group in the this compound structure reacts with these thiol groups to form a covalent bond .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond between the maleimide group of the compound and the thiol group of the target protein . This interaction enables the connection of a biomolecule with a thiol . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of target proteins via the ubiquitin-proteasome system . This degradation process can influence various molecular and cellular processes, depending on the specific target proteins involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used . Additionally, the stability of the compound can be influenced by storage conditions . For example, the compound should be stored at -20°C and protected from light . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Mal-PEG6-Acid plays a significant role in biochemical reactions, particularly in the formation of PROTACs (Proteolysis-Targeting Chimeras) . It interacts with various biomolecules, including enzymes and proteins, through its Maleimides group . The Maleimides group reacts specifically with sulfhydryl groups to form a stable thioether linkage .

Cellular Effects

The effects of this compound on cells are primarily related to its role in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . Therefore, this compound, as a component of PROTACs, can influence cell function by affecting the degradation of specific proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound serves as this linker, enabling the connection of the two ligands .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would likely be tied to the stability and degradation of the PROTACs it helps form .

Metabolic Pathways

Given its role in the formation of PROTACs, it may be involved in pathways related to protein degradation .

Transport and Distribution

As a component of PROTACs, its distribution would likely be influenced by the transport and localization of these compounds .

Subcellular Localization

As a component of PROTACs, its localization would likely be influenced by the localization of these compounds .

Chemical Reactions Analysis

Types of Reactions: Mal-PEG6-Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mal-PEG6-Acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Mal-PEG6-Acid is unique due to its specific combination of a maleimide group and a terminal carboxylic acid group linked through a polyethylene glycol chain. Similar compounds include:

  • Mal-PEG1-Acid
  • Mal-PEG2-Acid
  • Mal-PEG3-Acid
  • Mal-PEG4-Acid
  • Mal-PEG5-Acid
  • Mal-PEG8-Acid
  • Mal-PEG12-Acid

These compounds vary in the length of the polyethylene glycol chain, which can influence their solubility and reactivity in different applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTLZOHJZGESFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130465
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518044-42-3
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518044-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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